molecular formula C11H13N3O4 B2540620 4-Morpholin-4-yl-3-nitrobenzaldehyde oxime CAS No. 312320-81-3

4-Morpholin-4-yl-3-nitrobenzaldehyde oxime

Cat. No. B2540620
CAS RN: 312320-81-3
M. Wt: 251.242
InChI Key: MEVRRKYKPCBYHM-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Morpholin-4-yl-3-nitrobenzaldehyde oxime” is a chemical compound with the molecular formula C11H13N3O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Morpholin-4-yl-3-nitrobenzaldehyde oxime” consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 251.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholin-4-yl-3-nitrobenzaldehyde oxime” include a predicted melting point of 159.48° C, a predicted boiling point of 441.0° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.63 .

Scientific Research Applications

Antioxidant Activity Analysis

The study by Munteanu and Apetrei (2021) discusses the significance of antioxidants in various fields such as food engineering, medicine, and pharmacy. The paper provides a critical review of the methods used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and others. These methods, based on the transfer of a hydrogen atom or an electron, utilize spectrophotometry to assess the kinetics or equilibrium state, indicating their potential applicability in antioxidant analysis of complex samples like 4-Morpholin-4-yl-3-nitrobenzaldehyde oxime (I. Munteanu & C. Apetrei, 2021).

Pharmacological Profile of Morpholine Derivatives

The research by Asif and Imran (2019) highlights the importance of the morpholine moiety in chemical design for diverse pharmacological activities. The review covers the broad spectrum of pharmacological profiles of morpholine derivatives, indicating the potential significance of compounds like 4-Morpholin-4-yl-3-nitrobenzaldehyde oxime in drug development and their pharmacophoric activities (M. Asif & M. Imran, 2019).

Role in Advanced Oxidation Processes

The study by Qutob et al. (2022) discusses advanced oxidation processes (AOPs) and their application in degrading compounds like acetaminophen from aqueous mediums. While the paper focuses on acetaminophen, it illustrates the general framework and significance of AOPs in handling recalcitrant compounds, which may include the likes of 4-Morpholin-4-yl-3-nitrobenzaldehyde oxime (Mohammad Qutob et al., 2022).

Catalytic Oxidation Processes

Tarabanko and Tarabanko (2017) provide insights into the catalytic oxidation of lignins into aromatic aldehydes, examining factors influencing the yield and process selectivity. The principles and processes discussed could be relevant to understanding the reactions and applications of compounds such as 4-Morpholin-4-yl-3-nitrobenzaldehyde oxime in catalytic oxidation contexts (V. Tarabanko & N. Tarabanko, 2017).

properties

IUPAC Name

(NE)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRRKYKPCBYHM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-yl-3-nitrobenzaldehyde oxime

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